2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C17H15N5. It belongs to the class of phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It’s known that the compound can be synthesized via a radical approach . This suggests that it might interact with its targets through radical mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to exhibit activity as apoptosis agonists , suggesting that they may affect pathways related to cell death and survival.
Pharmacokinetics
The compound’s synthesis involves a radical approach , which might influence its bioavailability and pharmacokinetic profile.
Result of Action
Similar compounds have been found to exhibit activity as apoptosis agonists , suggesting that they may induce cell death.
Action Environment
It’s known that similar compounds can be synthesized in aqueous ethanol , suggesting that the compound might be stable in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-phenylpyridine-3,5-dicarbonitrile with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylpyridines.
Scientific Research Applications
2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile: This compound is structurally similar but contains a piperidine ring instead of a pyrrolidine ring.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound has a phenylsulfanyl group instead of a pyrrolidinyl group.
Uniqueness
The uniqueness of 2-Amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4-phenyl-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c18-10-13-15(12-6-2-1-3-7-12)14(11-19)17(21-16(13)20)22-8-4-5-9-22/h1-3,6-7H,4-5,8-9H2,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDILNDNGZRYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77034-27-6 | |
Record name | 2-amino-4-phenyl-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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